molecular formula C16H15N5O2 B12176784 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B12176784
M. Wt: 309.32 g/mol
InChI Key: IYOPFXRVNLTKPI-UHFFFAOYSA-N
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Description

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrido[2,1-c][1,2,4]triazinone core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrido[2,1-c][1,2,4]triazinone derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing complex heterocycles.

    Biology: Its biological activity has prompted research into its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Medicine: The compound’s ability to interact with specific molecular targets has led to investigations into its use as a drug candidate.

Mechanism of Action

The mechanism by which 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide exerts its effects is thought to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activity. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-pyridazinone derivatives: These compounds share a similar core structure and have been studied for their biological activity and potential therapeutic applications.

    Pyrido[2,1-c][1,2,4]triazinone derivatives:

Uniqueness

What sets 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a particularly interesting compound for further research and development.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C16H15N5O2/c22-15(18-11-12-4-3-8-17-10-12)7-6-13-16(23)21-9-2-1-5-14(21)20-19-13/h1-5,8-10H,6-7,11H2,(H,18,22)

InChI Key

IYOPFXRVNLTKPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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